4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Overview
Description
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2O2 and its molecular weight is 246.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
- Research has explored the structural properties of pyrimidine derivatives, highlighting their potential in molecular recognition processes which are crucial for drug action. The study of cation tautomerism, twinning, and disorder in specific pyrimidine salts reveals intricate hydrogen bonding patterns and tautomeric forms, suggesting these compounds' roles in forming complex crystal structures and potential applications in material science and pharmaceuticals (Rajam et al., 2017).
Nonlinear Optical Properties and Drug Discovery
- Novel pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their optical, nonlinear optical (NLO), and potential drug discovery applications. These compounds, characterized by their kinetic and thermal stability as well as intramolecular charge transfer characteristics, have shown promising NLO properties, indicating their utility in NLO device fabrication and possibly in therapeutic contexts (Mohan et al., 2020).
Biological Activities and Catalytic Properties
- Schiff base complexes derived from pyridine and pyrimidine analogs have been synthesized and characterized, demonstrating significant DNA binding, antibacterial, and catalytic activities. Such studies underline the potential pharmacological applications of these compounds and their metal complexes, including roles in antimicrobial therapy and as enzyme mimics (El‐Gammal et al., 2021).
Importance in Supramolecular Interactions
- Investigations into supramolecular structures constructed by amino-pyrimidinyl derivatives have shed light on the significance of hydrogen bonding and π-π stacking interactions in nucleic acid structure and function. Such studies contribute to our understanding of molecular recognition and self-assembly processes, which are fundamental in the design of new pharmaceuticals and materials (Cheng et al., 2011).
Properties
IUPAC Name |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-4-9(12)7-15-10-5-8(2)13(3)11(14)6-10;/h5-6,9H,4,7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKVHSPRSFIBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=O)N(C(=C1)C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.